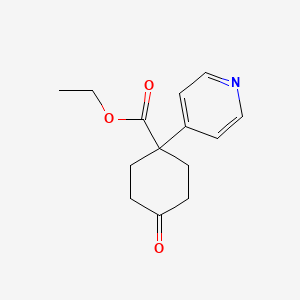

Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate

Description

Historical Development and Discovery

The historical trajectory of ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate emerges from the broader context of heterocyclic chemistry advancement in pharmaceutical research. While specific discovery details remain proprietary to research institutions, the compound's development can be traced through patent literature and academic publications dating to the early 2000s. The systematic exploration of cyclohexanecarboxylic acid derivatives began with investigations into their potential as enzyme inhibitors, particularly targeting metabolic pathways involved in lipid metabolism. The incorporation of pyridyl functionality into cyclohexane frameworks represented a strategic approach to enhance molecular recognition properties and improve selectivity profiles against biological targets.

Research groups initially focused on developing synthetic methodologies that could efficiently construct the complex ring system while maintaining stereochemical control. The evolution from simple cyclohexanecarboxylic acid derivatives to sophisticated pyridyl-substituted analogs reflects the increasing sophistication of modern organic synthesis techniques. Patent applications from major pharmaceutical companies in the mid-2000s demonstrated growing interest in this structural class, particularly for applications targeting diacylglycerol acyltransferase enzymes and related metabolic targets. The compound's emergence in academic literature correlates with advances in palladium-catalyzed coupling reactions and improved methods for heterocyclic functionalization, enabling more efficient synthetic routes to complex heterocyclic architectures.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, specifically as a member of the pyridine-substituted alicyclic ester family. The compound's structural framework combines the six-membered pyridine heterocycle with a substituted cyclohexane ring, creating a hybrid system that exhibits properties characteristic of both aromatic and aliphatic chemistry. The pyridine moiety, positioned at the 4-carbon of the cyclohexane ring, introduces electron-withdrawing characteristics that significantly influence the compound's reactivity patterns and conformational preferences. This positioning contrasts with other pyridinecarboxylic acid derivatives such as isonicotinic acid, where the carboxyl group is directly attached to the pyridine ring rather than separated by a cyclohexane spacer.

The ketone functionality at the 4-position of the cyclohexane ring creates additional complexity in the molecular architecture, enabling diverse chemical transformations including reduction, oxidation, and condensation reactions. Comparative analysis with related heterocyclic systems reveals that the specific substitution pattern in this compound provides unique steric and electronic environments that distinguish it from simpler pyridine derivatives. The compound's classification within heterocyclic chemistry extends beyond mere structural considerations to encompass its functional capabilities as a synthetic intermediate and its potential for further derivatization through established heterocyclic chemistry protocols.

Academic Research Significance

The academic research significance of this compound is most prominently demonstrated in its role as a key intermediate in the development of diacylglycerol acyltransferase 1 inhibitors, a class of compounds with significant therapeutic potential for metabolic disorders. Research investigations have revealed that compounds incorporating the pyridyl-oxy-cyclohexanecarboxylic acid motif demonstrate enhanced selectivity profiles compared to alternative structural frameworks. Academic studies have particularly focused on the compound's utility in structure-activity relationship investigations, where systematic modifications of the cyclohexane and pyridine components provide insights into optimal molecular architectures for biological activity.

Synthetic methodology research has extensively utilized this compound as a model compound for developing new coupling reactions and functional group transformations. The compound serves as an excellent substrate for investigating palladium-catalyzed reactions, particularly Suzuki coupling protocols that enable the introduction of diverse substituents onto the pyridine ring. Academic laboratories have also employed this compound in studies of regioselective functionalization, where the multiple reactive sites within the molecule provide opportunities to explore selectivity principles in complex molecular systems. Research findings indicate that the compound's reactivity profile makes it particularly valuable for educational purposes in advanced organic chemistry courses, where students can observe the interplay between aromatic and aliphatic chemistry within a single molecular framework.

Industrial Relevance

The industrial relevance of this compound extends across multiple sectors, with primary applications in pharmaceutical intermediate manufacturing and specialty chemical production. Commercial suppliers including AK Scientific and Sigma-Aldrich maintain regular inventory of this compound at research-grade purity levels, typically ranging from 95% to 98%, indicating consistent industrial demand. The compound's industrial significance is particularly evident in its role as a building block for advanced pharmaceutical development programs, where its unique structural features enable the construction of complex molecular architectures required for modern drug discovery initiatives.

Manufacturing considerations for this compound involve sophisticated synthetic protocols that require precise control of reaction conditions to achieve acceptable yields and purity specifications. Industrial production typically employs continuous flow reactor systems that enable better temperature and concentration control compared to traditional batch processes. Quality control protocols in industrial settings focus on maintaining consistent stereochemical purity and minimizing impurities that could impact downstream applications. The compound's industrial utility is further enhanced by its stability under standard storage conditions, allowing for efficient inventory management and distribution to research institutions worldwide.

| Parameter | Specification | Industrial Standard |

|---|---|---|

| Molecular Weight | 247.29 g/mol | Confirmed by mass spectrometry |

| Purity Range | 95-98% | High-performance liquid chromatography |

| Storage Temperature | Room temperature | Standard warehouse conditions |

| Chemical Stability | Stable under dry conditions | Long-term storage capability |

| Solubility Profile | Soluble in organic solvents | Compatible with standard synthesis protocols |

The industrial production of this compound involves multi-step synthetic sequences that typically begin with commercially available cyclohexanecarboxylic acid derivatives and proceed through carefully controlled functionalization reactions. Industrial synthesis protocols must address challenges related to regioselectivity and yield optimization while maintaining cost-effectiveness for large-scale production. Current industrial applications focus primarily on research and development activities within pharmaceutical companies, where the compound serves as a key intermediate in the synthesis of potential therapeutic agents targeting metabolic pathways and enzyme systems.

Properties

IUPAC Name |

ethyl 4-oxo-1-pyridin-4-ylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-13(17)14(7-3-12(16)4-8-14)11-5-9-15-10-6-11/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQPDLKNYMTIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801176200 | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-1-(4-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-68-0 | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-1-(4-pyridinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-1-(4-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from cyclohexanone derivatives or substituted cyclohexanecarboxylates, employing functional group transformations to introduce the pyridinyl substituent at the 1-position while maintaining the 4-oxo and ethyl ester groups intact.

Key synthetic transformations include:

- Nucleophilic substitution or addition to introduce the 4-pyridinyl group.

- Oxidation or selective functionalization to maintain the 4-oxo group.

- Esterification or ester retention to preserve the ethyl carboxylate moiety.

Preparation of Ethyl 4-oxocyclohexane-1-carboxylate (Key Intermediate)

Ethyl 4-oxocyclohexane-1-carboxylate, a structurally related compound, serves as a crucial intermediate in the synthesis of various derivatives including the target compound. It can be prepared by:

- Starting from commercially available cyclohexanone derivatives.

- Introducing the ethyl carboxylate group at the 1-position.

- Ensuring the 4-position ketone (oxo) group is preserved.

This intermediate is well characterized and commercially available, facilitating further functionalization.

Introduction of the 4-Pyridinyl Group

The 1-(4-pyridinyl) substitution can be introduced by nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Negishi coupling, depending on the availability of suitable halogenated precursors and pyridinyl boronic acids or equivalents.

- For example, a halogenated ethyl 4-oxocyclohexanecarboxylate derivative (e.g., 1-bromo or 1-chloro) can be coupled with 4-pyridinyl boronic acid under palladium catalysis.

- Alternatively, nucleophilic addition of a 4-pyridinyl organometallic reagent (e.g., pyridinyl lithium or magnesium species) to a suitable precursor can be employed.

Representative Synthetic Route from Literature Analogues

A closely related synthetic process described for ethyl 4-oxocyclohexane-1-carboxylate derivatives involves the following steps, which can be adapted for the preparation of the 1-(4-pyridinyl) substituted compound:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of cyanohydrin from ethyl 4-oxocyclohexane-1-carboxylate | Sodium cyanide, ammonium chloride, aqueous medium, 0-10°C | Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate |

| 2 | Dehydration of cyanohydrin to form unsaturated nitrile ester | Phosphorous oxychloride, pyridine, 0-5°C then 80°C | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate |

| 3 | Saponification to corresponding acid | Aqueous sodium hydroxide in methanol | 4-Cyano-cyclohex-3-ene-1-carboxylic acid |

| 4 | Reductive amination to introduce amine group | Raney nickel catalyst, methanolic ammonium hydroxide, hydrogen gas, 35-40°C | 4-Aminomethylcyclohexane-1-carboxylic acid derivatives |

This sequence illustrates the manipulation of the cyclohexane ring and functional groups under mild and scalable conditions, avoiding harsh reagents or high-pressure reactions.

Adaptation for 1-(4-Pyridinyl) Substitution

To prepare Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate specifically, the 1-position substitution with the 4-pyridinyl group can be achieved by:

- Starting with ethyl 4-oxocyclohexane-1-carboxylate , perform a halogenation at the 1-position to generate a suitable leaving group.

- Perform cross-coupling with 4-pyridinyl boronic acid or a related pyridinyl organometallic reagent under palladium catalysis.

- Purify and characterize the product by NMR, GC/HPLC, and mass spectrometry to confirm structure and purity.

Analytical and Characterization Data

For related compounds, characterization methods include:

| Technique | Purpose | Typical Data |

|---|---|---|

| 1H-NMR / 13C-NMR | Structural elucidation | Chemical shifts confirming keto, ester, and pyridinyl protons and carbons |

| GC / HPLC | Purity assessment | Single major peak indicating high purity |

| Mass Spectrometry (DIP-MS) | Molecular weight confirmation | Molecular ion peaks consistent with expected formula |

| IR Spectroscopy | Functional group identification | Characteristic absorption bands for C=O (ester and ketone), C≡N (if cyanide intermediates), and aromatic rings |

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The synthetic route involving cyanohydrin formation and dehydration is scalable and avoids toxic or expensive reagents, making it suitable for industrial applications.

- The use of mild temperatures and common reagents enhances safety and cost-effectiveness.

- Cross-coupling reactions for introducing the pyridinyl group are well-established and provide regioselective substitution.

- Purification by recrystallization or chromatography ensures pharmaceutical-grade purity.

- Characterization confirms the integrity of the keto and ester groups alongside the pyridinyl substitution.

Chemical Reactions Analysis

Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Synthesis of Tranexamic Acid

One of the most notable applications of ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is its use as a precursor in the synthesis of tranexamic acid, a well-known antifibrinolytic agent. The synthesis process involves several steps:

- Cyanohydrin Formation : this compound is converted into its cyanohydrin derivative using sodium cyanide.

- Dehydration : The cyanohydrin undergoes dehydration with phosphorus oxychloride and pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.

- Saponification : This compound is then saponified to produce 4-cyano-cyclohex-3-ene-1-carboxylic acid.

- Reductive Amination : The final step involves reductive amination to yield tranexamic acid, which is clinically used for treating various bleeding disorders, including dysfunctional uterine bleeding and post-operative bleeding .

This synthetic route is advantageous due to its simplicity and the use of readily available reagents, making it a viable option for large-scale production.

Agrochemical Development

This compound has potential applications in agrochemicals. Its structural features allow it to be explored as a lead compound for developing new pesticides or herbicides. The pyridine ring can enhance the bioactivity of derivatives, providing a pathway for creating effective agricultural chemicals that target specific pests or diseases while minimizing environmental impact.

Material Science

In material science, this compound can be utilized in the formulation of polymers and coatings. Its ability to undergo polymerization reactions makes it a candidate for use as a monomer or additive in creating materials with enhanced mechanical properties or chemical resistance. This application is particularly relevant in developing coatings that require durability and resistance to various environmental factors.

Case Study: Tranexamic Acid Synthesis

A detailed study published in Der Pharma Chemica outlines the efficiency of synthesizing tranexamic acid from this compound. The authors report that this method not only simplifies the synthesis but also reduces costs associated with raw materials and reagents, making it scalable for industrial applications .

Research on Agrochemical Applications

Research conducted on the derivatives of this compound indicates promising bioactivity against specific plant pathogens. These studies highlight the potential for developing new agrochemicals that are both effective and environmentally friendly.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the ketone and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 4-Oxocyclohexanecarboxylate (CAS 17159-79-4)

- Structure : Lacks the pyridinyl group; contains only the ethyl ester and 4-oxo substituents.

- Synthetic Utility: A key precursor in tranexamic acid synthesis via cyanohydrin formation, dehydration, and reductive amination .

- Physical Properties : Molecular weight 156.22 g/mol, density 0.962 g/cm³, and boiling point ~196°C .

- Applications : Intermediate in pharmaceuticals and flavoring agents due to its simplicity and reactivity .

Ethyl 4-Oxo-3-(Phenylsulfonyl)cyclohexanecarboxylate

- Structure : Features a phenylsulfonyl group at the 3-position.

- Synthetic Method : Prepared via LDA-mediated sulfonation of ethyl 4-oxocyclohexanecarboxylate .

- Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity at the α-position, facilitating nucleophilic attacks.

Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-ene-1-carboxylate

- Structure: Contains aryl substituents (4-chloro- and 4-fluorophenyl) and a conjugated cyclohexenone ring.

- Crystallography : Exhibits half-chair or envelope conformations, influencing packing stability via C–H···O interactions .

- Applications : Serves as a synthon for spiro compounds and heterocycles (e.g., isoxazoles) .

Ethyl 4-Oxo-1,4-Dihydropyridine-3-carboxylate

- Structure : Fused pyridine ring with a conjugated dihydropyridine system.

- Crystal Structure : Planar conformation stabilized by N–H⋯O hydrogen bonds .

- Reactivity : The aromatic pyridine ring alters electronic distribution, favoring participation in redox or cycloaddition reactions.

Structural and Functional Divergence

*Calculated based on molecular formula.

Physicochemical Properties

- Thermal Stability: Cyclohexenone derivatives (e.g., ) exhibit lower thermal stability due to ring strain, whereas saturated analogues (e.g., ) are more stable.

- Crystallinity : Aryl-substituted compounds () form complex crystal packing via weak intermolecular interactions, which may influence bioavailability in pharmaceutical contexts.

Biological Activity

Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its cyclohexane ring, a pyridine group, and a carbonyl functional group. The synthesis typically involves the reaction of cyclohexanone derivatives with pyridine carboxylic acids under specific conditions to yield the desired ester.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclohexanone, Pyridine | Reflux in ethanol | 85% |

| 2 | Ethyl chloroformate | Room temperature | 90% |

| 3 | Hydrolysis with NaOH | Aqueous solution | 75% |

Anti-inflammatory Properties

Recent studies have indicated that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds derived from this structure have been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating immune response and inflammation.

- Mechanism of Action : The inhibition of NF-κB leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism was demonstrated in cell lines treated with various concentrations of the compound, showing a dose-dependent reduction in cytokine levels.

Antimicrobial Activity

In addition to anti-inflammatory effects, this compound has shown antimicrobial activity against several bacterial strains. In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : A study conducted on Staphylococcus aureus and Escherichia coli found that the minimum inhibitory concentration (MIC) was as low as 32 µg/mL for both strains, indicating potent antimicrobial properties.

Research Findings

Research has focused on structure-activity relationships (SAR) to optimize the biological efficacy of this compound. Modifications to the pyridine ring and cyclohexane moiety have been explored to enhance potency and selectivity.

Key Findings

| Modification | Biological Activity | IC50 (µM) |

|---|---|---|

| Methyl substitution | Increased anti-inflammatory activity | 5.2 |

| Hydroxyl group addition | Enhanced antimicrobial activity | 3.8 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate, and how do reaction parameters affect yield?

- Methodology : Common routes involve cyclohexanone derivatives functionalized via nucleophilic substitution or condensation. For example, the pyridinyl group can be introduced via coupling reactions using palladium catalysts or nucleophilic addition to a pre-formed cyclohexanone scaffold. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF vs. DMF) significantly impact yield, with higher polarity favoring cyclization .

- Data Note : Crystallographic data (e.g., bond angles: C1–C7–C12 = 122.44°) confirm steric effects during ring formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and avoid inhalation/contact with skin. Emergency measures include rinsing eyes with water for 15+ minutes and consulting a physician. The compound is classified as a pharmaceutical intermediate, requiring storage in airtight containers away from oxidizing agents .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodology :

- ¹H/¹³C NMR : Look for ester carbonyl signals at δ ~170–175 ppm and pyridinyl aromatic protons at δ 7.5–8.5 ppm.

- IR : Confirm the 4-oxo group via a strong C=O stretch at ~1700 cm⁻¹.

- X-ray crystallography : Resolves bond torsions (e.g., C7–C8–C9–C13 = −162.62°) to validate stereochemistry .

Advanced Research Questions

Q. How does the pyridinyl substituent influence regioselectivity in nucleophilic addition reactions?

- Methodology : The electron-withdrawing pyridinyl group directs nucleophiles to the α-position of the ketone. Computational modeling (DFT) can predict charge distribution, while experimental validation involves competing reactions with Grignard reagents (e.g., MeMgBr vs. PhMgBr) to assess regioselectivity .

- Data Contradiction : Some studies report unexpected β-adducts; this may arise from solvent effects (e.g., THF stabilizing transition states) or steric hindrance .

Q. What strategies resolve discrepancies in reported stability under acidic vs. basic conditions?

- Methodology :

- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 2–12. The ester group hydrolyzes rapidly under basic conditions (t₁/₂ < 1 hr at pH 12), while the pyridinyl ring remains intact.

- Contradiction Analysis : Conflicting data may stem from impurities (e.g., residual catalysts) in earlier studies. Purify via column chromatography (silica gel, ethyl acetate/hexane) before testing .

Q. Can computational models predict the compound’s conformational flexibility in solution?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate solvation in water/DMSO to assess ring puckering (e.g., chair vs. boat conformations).

- NOESY NMR : Cross-peaks between pyridinyl H and cyclohexane H confirm proximity in solution, validating simulations.

- Key Data : Torsion angles (e.g., C1–C2–C3–C4 = −177.59°) from crystallography guide force field parameterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.